REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([CH2:12][C:13]([NH2:15])=[O:14])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CO.CCOC(C)=O.[Pd]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([CH2:12][C:13]([NH2:15])=[O:14])=[CH:4][C:3]=1[NH:2][CH3:1] |f:1.2|
|
Name
|
2-(3-methylamino-4-nitro-phenyl)-acetamide
|
Quantity
|
727 mg
|
Type
|
reactant
|
Smiles
|
CNC=1C=C(C=CC1[N+](=O)[O-])CC(=O)N
|
Name
|
MeOH EtOAc
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO.CCOC(=O)C
|
Name
|
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was used in the next step without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)CC(=O)N)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 554 mg | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |